molecular formula C13H17NO4 B14011300 N-Cbz-L-isovaline

N-Cbz-L-isovaline

Cat. No.: B14011300
M. Wt: 251.28 g/mol
InChI Key: ISERAAKYCOAGDW-ZDUSSCGKSA-N
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Description

N-Cbz-L-isovaline, or N-(Benzyloxycarbonyl)-L-isovaline, is a carbobenzyloxy (Cbz)-protected derivative of the non-proteinogenic amino acid L-isovaline. The Cbz group serves as a protective moiety for the amine functionality during peptide synthesis, preventing undesired side reactions. Isovaline is a γ-amino acid with a branched alkyl side chain (structure: 3-amino-3-methylbutanoic acid), distinguishing it from α-amino acids like valine or alanine. This structural uniqueness imparts distinct steric and electronic properties, making this compound valuable in designing peptidomimetics, chiral catalysts, or coordination complexes .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H17NO4/c1-3-13(2,11(15)16)14-12(17)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,17)(H,15,16)/t13-/m0/s1

InChI Key

ISERAAKYCOAGDW-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@](C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(phenylmethoxy)carbonyl]isovaline can be synthesized through the reaction of isovaline with benzyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of N-[(phenylmethoxy)carbonyl]isovaline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Mechanism of Action

The primary mechanism of action for N-[(phenylmethoxy)carbonyl]isovaline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of isovaline during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Cbz-L-isovaline belongs to a family of Cbz-protected amino acids. Below, it is compared to structurally and functionally analogous compounds, including N-Cbz-L-valine methyl ester, N-Cbz-D-proline, and Cbz-N-methyl-L-valine, based on molecular properties, synthesis, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α] (Solvent) Key Applications
This compound C₁₃H₁₇NO₄ 251.28 (theoretical) Not reported† Not reported† Peptide synthesis, chiral ligands
N-Cbz-L-valine methyl ester C₁₄H₁₉NO₄ 265.30 54–56 +22.3° (c=1.12, chloroform) Intermediate in peptide chemistry
N-Cbz-D-proline C₁₃H₁₅NO₄ 249.26 Not reported Not reported Asymmetric catalysis
Cbz-N-methyl-L-valine C₁₄H₁₉NO₄ 265.30 Not reported Not reported Modified peptide backbones

†Specific data for this compound are absent in the provided evidence; values are inferred from structural analogs.

Structural and Functional Differences

  • Backbone Configuration: this compound is a γ-amino acid, whereas N-Cbz-L-valine methyl ester (α-amino acid) and N-Cbz-D-proline (cyclic secondary amine) differ in backbone geometry. This affects their conformational flexibility and interaction with biological targets or metal ions. Cbz-N-methyl-L-valine introduces an N-methyl group, reducing hydrogen-bonding capacity compared to this compound.
  • Synthetic Utility: N-Cbz-L-valine methyl ester is commonly used as a protected intermediate in solid-phase peptide synthesis (SPPS), while this compound’s γ-amino structure may require specialized coupling agents (e.g., HOBt/EDC in DMF).

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